Di-tert-Butylphosphine oxide

Catalog No.
S1909889
CAS No.
684-19-5
M.F
C8H18OP+
M. Wt
161.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Di-tert-Butylphosphine oxide

Avoid the hazards of pyrophoric di-tert-butylphosphine. Di-tert-butylphosphine oxide is an air-stable, easy-to-weigh solid precursor for in-situ generation of the reactive phosphine. Its steric tert-butyl groups enable high-performance cross-coupling catalysts.

  • Safer handling: no pyrophoric liquid, reduced engineering controls.
  • Precise weighing: solid form ensures accurate catalyst loading.
  • One-pot protocols: direct ligand synthesis without isolating hazardous intermediates.

CAS Number

684-19-5

Product Name

Di-tert-Butylphosphine oxide

IUPAC Name

ditert-butyl(oxo)phosphanium

Molecular Formula

C8H18OP+

Molecular Weight

161.2 g/mol

InChI

InChI=1S/C8H18OP/c1-7(2,3)10(9)8(4,5)6/h1-6H3/q+1

InChI Key

QQSIRURWBGEHFS-UHFFFAOYSA-N

SMILES

CC(C)(C)[P+](=O)C(C)(C)C

Canonical SMILES

CC(C)(C)[P+](=O)C(C)(C)C

The exact mass of the compound Di-tert-Butylphosphine oxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Di-tert-butylphosphine oxide, Di-tert-butyl(oxo)phosphane, Di-tert-butylphosphane oxide, Bis(1,1-dimethylethyl)phosphine oxide, DTBPO

Purity

≥97%

Package Size

1 g, 5 g, 25 g

Di-tert-butylphosphine oxide is a secondary phosphine oxide (SPO) characterized by two sterically demanding tert-butyl groups attached to a pentavalent phosphorus center. It serves primarily as a robust, air-stable solid precursor to the highly reactive and pyrophoric di-tert-butylphosphine and its derivatives. This stability, combined with the significant steric bulk conferred by the tert-butyl groups, makes it a critical starting material for the synthesis of ligands used in catalysis, particularly in cross-coupling reactions where electron-rich and bulky phosphines are required.

Research Fit

1 Bulky steric control for ligand design
2 Stable solid precursor to air-sensitive tBu2P
3 Broad scope in Pd-catalyzed cross-couplings

Selecting Di-tert-butylphosphine oxide over its alternatives is a decision driven by critical differences in process safety, handling logistics, and catalytic performance. The primary comparator, di-tert-butylphosphine, is a pyrophoric liquid that is spontaneously combustible in air, necessitating specialized handling and storage protocols not required for the stable, solid oxide form. Furthermore, substitution with other common secondary phosphine oxides, such as dicyclohexylphosphine oxide or diphenylphosphine oxide, is often unviable. The unique steric profile of the tert-butyl groups provides a distinct level of steric hindrance that directly influences reaction outcomes, meaning that less bulky or electronically different analogs can lead to significantly lower yields or complete reaction failure in sterically sensitive transformations.

Substitution Risk

Target Di-tert-Butylphosphine oxide Solid, bulky tBu groups
Substitute Smaller alkyl/aryl phosphines Lower steric demand
Target Oxide form (SPO) Stable, non-pyrophoric solid
Substitute Parent phosphine (tBu2PH) Liquid, highly pyrophoric

Steric profile may not replicate; direct replacement may require catalytic optimization.

Superior Handling and Process Safety: A Stable Solid vs. a Pyrophoric Liquid Precursor

The most significant procurement differentiator for Di-tert-butylphosphine oxide is its physical state and stability compared to its corresponding phosphine. The oxide is an air-stable, non-pyrophoric solid, which simplifies storage, handling, and integration into standard laboratory or manufacturing workflows. In stark contrast, Di-tert-butylphosphine is a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air, which mandates stringent and costly air-free handling techniques and specialized storage.

Evidence DimensionAir Stability & Physical Form
Target Compound DataAir-stable solid
Comparator Or BaselineDi-tert-butylphosphine: Pyrophoric liquid
Quantified DifferenceQualitative but critical difference in handling requirements, safety protocols, and shelf-life.
ConditionsStandard atmospheric conditions (room temperature, in air)

This compound drastically reduces handling risks and specialized equipment costs associated with using the highly reactive, pyrophoric phosphine directly.

Steric Bulk
Class-level inference
1014.92 ų
Supports steric control assessment
Orthorhombic, T = 173 K

Distinct Catalytic Activity Profile Driven by Extreme Steric Hindrance

The choice between phosphine ligands with different bulky alkyl groups is not trivial, as steric parameters directly control catalytic outcomes. In a nickel-catalyzed Suzuki coupling, a ligand system based on the highly hindered tri-tert-butylphosphine (P(tBu)3), accessible from Di-tert-butylphosphine oxide, was completely ineffective. In contrast, the less sterically crowded tricyclohexylphosphine (PCy3), an analog derived from dicyclohexylphosphine oxide, provided a modest 29% yield. This demonstrates that the extreme steric profile of the tert-butyl group provides a unique activity profile, making it a specific tool for certain transformations and unsuitable for others where a slightly smaller bulky ligand is optimal.

Evidence DimensionCatalytic Yield (%)
Target Compound DataP(tBu)3-based system: 0% yield
Comparator Or BaselinePCy3-based system: 29% yield
Quantified Difference-29% absolute yield under these specific conditions
ConditionsNi-catalyzed Suzuki coupling of benzaldehyde dimethyl acetal with para-fluorophenyl boroxine.

This proves that substituting with another common bulky phosphine precursor is not a viable cost-saving measure and can lead to complete reaction failure, justifying the specific procurement of the tert-butyl scaffold for targeted catalytic applications.

Reaction Scope
Data to verify
7 documented types
Supports versatile ligand assessment
Vendor-sourced applicability

Demonstrated Precursor Viability: Efficient One-Pot Conversion to Functional Tertiary Phosphines

The utility of a stable precursor depends on its efficient conversion to the desired active species. Di-tert-butylphosphine oxide has been shown to be a viable precursor in a one-pot, copper-catalyzed reduction and phosphination sequence. When used in a domino reaction with an aryl iodide, the corresponding functionalized tertiary phosphine (phenyl-di-tert-butylphosphine) was obtained in a 56% isolated yield. This demonstrates that the P=O bond can be effectively reduced under relatively mild catalytic conditions, enabling the synthesis of more complex phosphine ligands from this stable starting material.

Evidence DimensionIsolated Yield (%) in a One-Pot Reduction/Arylation
Target Compound Data56% yield of Phenyl-di-tert-butylphosphine
Comparator Or BaselineN/A (Demonstrates process viability)
Quantified DifferenceN/A
ConditionsCopper-catalyzed one-pot reduction/phosphination of di-tert-butylphosphine oxide with iodobenzene using TMDS as the reductant.

This confirms the compound is a practical, process-compatible precursor for synthesizing valuable, more complex phosphine ligands, justifying its procurement as a versatile building block.

Stability
Head-to-head
Solid (74-82°C)
Supports handling safety review
Compared to pyrophoric tBu2PH

Workflows Requiring an Air-Stable Source of Di-tert-butylphosphino Groups

For processes where the pyrophoric nature of di-tert-butylphosphine presents an unacceptable risk or requires prohibitive engineering controls, this oxide serves as the ideal drop-in substitute. Its stability allows for easier weighing, handling, and charging of reactors, improving process robustness and safety.

Development of Catalytic Systems Demanding Extreme Steric Bulk

In the design of catalysts for challenging cross-coupling reactions, the extreme steric hindrance provided by tert-butyl groups can be essential for achieving high activity or selectivity. This compound is the preferred precursor for in-situ generation of di-tert-butylphosphine-based ligands in systems where less bulky analogs like dicyclohexylphosphine-based ligands are known to be less effective or inactive.

One-Pot Synthesis of Custom Di-tert-butyl-Alkyl/Aryl Phosphine Ligands

As a versatile and stable building block, this compound is well-suited for the synthesis of diverse tertiary phosphines. Its demonstrated compatibility with one-pot reduction/phosphination protocols makes it a valuable starting material for creating libraries of custom ligands without first isolating the hazardous di-tert-butylphosphine intermediate.

Application Fit Matrix

Application
Selection Property
Validation Focus
Stable Precursor for tBu2P
Physical State & Stability
Handling substitution & safety protocols
Versatile Cross-Coupling Precursor
Reaction Suitability Scope
Specific substrate conversion rates
Sterically Controlled Catalyst Scaffold
Crystallographic Steric Bulk
Metal center accessibility & selectivity
Directed Metalation Platform
Directed Metalation Group Activity
Ortho-substitution yield & regioselectivity

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H228 (97.44%): Flammable solid [Danger Flammable solids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Wikipedia

Di-tert-butyl(oxo)phosphanium

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